Bis(2-ethylhexyl) Phthalate-d4
Overview
Description
Bis(2-ethylhexyl) Phthalate-d4: is a deuterated form of Bis(2-ethylhexyl) Phthalate, commonly known as DEHP. This compound is an organic ester of phthalic acid and is widely used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) products. The deuterated version, this compound, is specifically used in scientific research for isotope dilution mass spectrometry (IDMS) and other analytical applications .
Mechanism of Action
Target of Action
Bis(2-ethylhexyl) Phthalate-d4, also known as DEHP-d4, primarily targets the endocrine system . It has been implicated in obesity and insulin resistance . It also inhibits prostaglandin synthesis .
Mode of Action
DEHP-d4 interacts with its targets through non-genotoxic mechanisms . These mechanisms involve multiple molecular signals, including PPAR-α activation , perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .
Biochemical Pathways
DEHP-d4 affects several biochemical pathways. The transcriptomic results revealed significant modulation of several pathways associated with DEHP metabolism, tissue-specific functions related to systemic metabolism, and basal cellular signaling with pleiotropic outcomes . Among these signaling pathways, modulation of cell-regulating signaling pathways, such as Notch, Wnt, and TGF-β, can be highlighted .
Pharmacokinetics
It’s known that dehp-d4 is a deuterium-labeled version of dehp , which suggests that its pharmacokinetic properties may be similar to those of DEHP.
Result of Action
The molecular and cellular effects of DEHP-d4’s action are complex and multifaceted. Rodent data suggests that DEHP-d4 induces cancer through non-genotoxic mechanisms related to multiple molecular signals . The extent of these effects in humans is still under investigation .
Action Environment
The action, efficacy, and stability of DEHP-d4 can be influenced by environmental factors. . This solubility profile can affect its distribution in the environment and its bioavailability in organisms. Furthermore, DEHP-d4 is a ubiquitous environmental contaminant to which humans are exposed via multiple routes . The environmental risk assessment concludes that there is concern for the aquatic and terrestrial ecosystems in generic scenarios arising from the use of DEHP in production of lacquers, paints, printing inks, sealants, or adhesives, and at industrial sites processing polymers containing DEHP .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) Phthalate-d4 is synthesized by the esterification of phthalic anhydride with deuterated 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: The industrial production of this compound follows a similar process to its non-deuterated counterpart. The key difference lies in the use of deuterated 2-ethylhexanol. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) Phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and deuterated 2-ethylhexanol.
Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of phthalic acid derivatives.
Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and deuterated 2-ethylhexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Bis(2-ethylhexyl) Phthalate-d4 is extensively used in scientific research, particularly in:
Analytical Chemistry: As an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of phthalates in environmental and biological samples.
Environmental Studies: To study the degradation pathways and environmental fate of phthalates.
Biomedical Research: To investigate the metabolic pathways and toxicological effects of phthalates in biological systems.
Material Science: As a plasticizer in the development of flexible PVC materials for various industrial applications.
Comparison with Similar Compounds
Bis(2-ethylhexyl) Phthalate (DEHP): The non-deuterated form, widely used as a plasticizer.
Dioctyl Phthalate (DOP): Another common plasticizer with similar properties.
Diisononyl Phthalate (DINP): A phthalate ester with a longer alkyl chain, used as a plasticizer.
Uniqueness: Bis(2-ethylhexyl) Phthalate-d4 is unique due to its deuterium labeling, which makes it particularly valuable in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in complex mixtures .
Properties
IUPAC Name |
bis(2-ethylhexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i11D,12D,15D,16D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQHLKABXJIVAM-SAQXESPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584155 | |
Record name | Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-87-2 | |
Record name | Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93951-87-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.